molecular formula C28H37BrN4O3 B3062553 Ancriviroc CAS No. 305792-46-5

Ancriviroc

Cat. No.: B3062553
CAS No.: 305792-46-5
M. Wt: 557.5 g/mol
InChI Key: ZGDKVKUWTCGYOA-URGPHPNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Ancriviroc is synthesized through a series of chemical reactions involving piperidine and pyridine derivatives. The synthetic route typically involves the formation of an imidoxime intermediate, which is then subjected to further reactions to yield the final product . The industrial production methods for this compound involve optimizing these synthetic routes to achieve high purity and yield. The mother liquor preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO) to achieve the desired concentration .

Chemical Reactions Analysis

Ancriviroc undergoes various chemical reactions, including substitution and oxidation reactions. Common reagents used in these reactions include bromine and ethoxycarbonyl compounds . The major products formed from these reactions include derivatives of the original compound with modifications to the piperidine and pyridine rings . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Properties

CAS No.

305792-46-5

Molecular Formula

C28H37BrN4O3

Molecular Weight

557.5 g/mol

IUPAC Name

[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

InChI

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26+

InChI Key

ZGDKVKUWTCGYOA-URGPHPNLSA-N

SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

Isomeric SMILES

CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br

Canonical SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

Synonyms

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide
Ancriviroc
SCH 351125
SCH-351125
SCH351125

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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